(E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid, commonly known as MDN-001, is a synthetic compound with potential therapeutic applications. This compound belongs to the class of naphthalene derivatives and has been studied for its anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of MDN-001 involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and cancer cell survival. MDN-001 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a protein that plays a key role in the regulation of NF-κB activity.
Effets Biochimiques Et Physiologiques
MDN-001 has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6, which play a key role in the development of inflammatory diseases. Additionally, MDN-001 has been found to induce apoptosis in cancer cells, which can potentially lead to the development of novel anti-cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MDN-001 in lab experiments is its potential therapeutic applications in the treatment of inflammatory diseases and cancer. However, one of the limitations of using MDN-001 in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the study of MDN-001. One potential direction is the development of novel anti-inflammatory therapies using MDN-001 as a lead compound. Additionally, MDN-001 could potentially be used as a therapeutic agent in the treatment of various types of cancer. Further research is needed to fully understand the potential therapeutic applications of MDN-001 and its mechanism of action.
Méthodes De Synthèse
MDN-001 can be synthesized using a multi-step procedure involving the condensation of 2-naphthoic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione followed by the Wittig reaction with 4-methylhex-4-enoic acid. The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
MDN-001 has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, MDN-001 has been found to have anti-cancer properties by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
(E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-11(8-10-16(19)20)7-9-13-12(2)17(21)14-5-3-4-6-15(14)18(13)22/h3-7H,8-10H2,1-2H3,(H,19,20)/b11-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNIZSHMXASUGF-YRNVUSSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid | |
CAS RN |
51732-61-7 |
Source
|
Record name | Vitamin K1 aglycone I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051732617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.